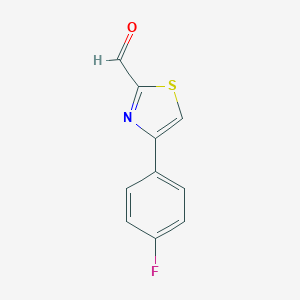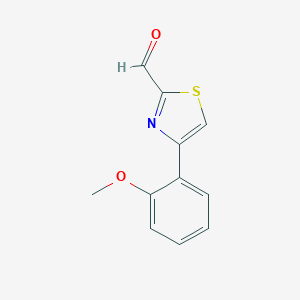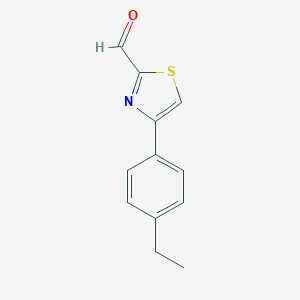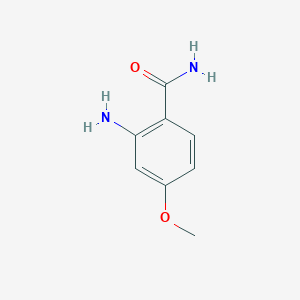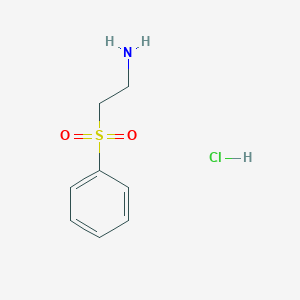
3-Formyl-4-thiopheneboronic acid
Vue d'ensemble
Description
3-Formyl-4-thiopheneboronic acid is a chemical compound with the formula C₅H₅BO₃S . It is a subclass of chemical compounds and has a mass of 155.9687 dalton .
Synthesis Analysis
The synthesis of boronic acids like 3-Formyl-4-thiopheneboronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 3-Formyl-4-thiopheneboronic acid is represented by the canonical SMILES stringB(C1=CSC=C1C=O)(O)O . The molecular weight is 155.97 . Chemical Reactions Analysis
While specific chemical reactions involving 3-Formyl-4-thiopheneboronic acid are not well-documented, boronic acids are known to be involved in various chemical reactions. For instance, they participate in Suzuki–Miyaura coupling and can undergo protodeboronation .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
3-Formyl-4-thiopheneboronic acid is a versatile building block in organic synthesis. Hergert et al. (2018) demonstrated its use in copper-facilitated Suzuki-Miyaura coupling for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This method improves yields and purities by eliminating the acidic liberation step of boronic acid species, demonstrating its stability and reactivity under specific conditions (Hergert et al., 2018). Furthermore, Yoshida and Hayashi (2003) utilized 3-thiopheneboronic acid in Rhodium-catalyzed asymmetric 1,4- addition to α,β-unsaturated carbonyl compounds, achieving high enantioselectivity and yielding optically active β-(3-thienyl) carbonyl compounds (Yoshida & Hayashi, 2003).
Polymer Chemistry
In the field of polymer chemistry, Efremenko and Mirsky (2020) synthesized poly-3-thiopheneboronic acid by electrochemical polymerization from 3-thienylboronic acid. The polymer exhibits a strong negative solvatochromic effect and potential as a chemosensitive material due to its spectroelectrochemical behavior (Efremenko & Mirsky, 2020).
Material Science and Electronics
In material science, 3-Formyl-4-thiopheneboronic acid derivatives show promise in tuning optical properties and enhancing solid-state emission of poly(thiophene)s. Li, Vamvounis, and Holdcroft (2002) demonstrated that postfunctionalization of poly(3-hexylthiophene) with various functional groups, including those derived from thiopheneboronic acid, systematically affects the optical and photophysical properties of these polymers (Li, Vamvounis, & Holdcroft, 2002).
Safety And Hazards
While specific safety data for 3-Formyl-4-thiopheneboronic acid is not available, similar compounds like 2-Formyl-3-thiopheneboronic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(4-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLCWVAVXNPOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400581 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-thiopheneboronic acid | |
CAS RN |
4347-32-4 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-formylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

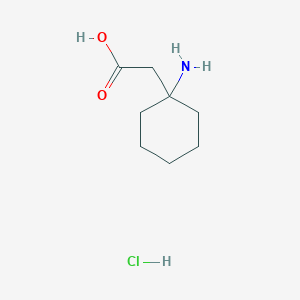
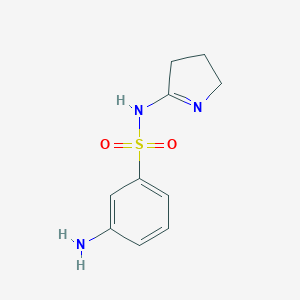
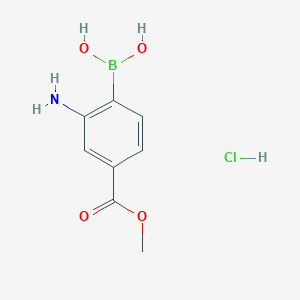
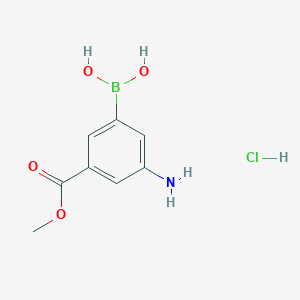
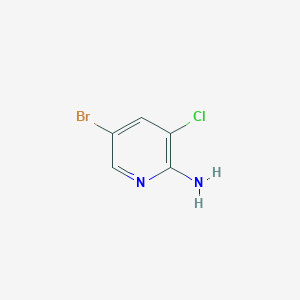
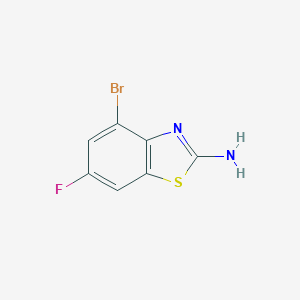
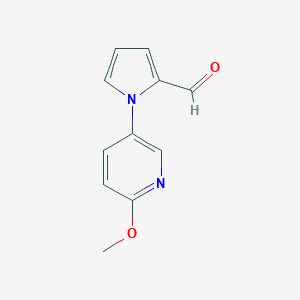
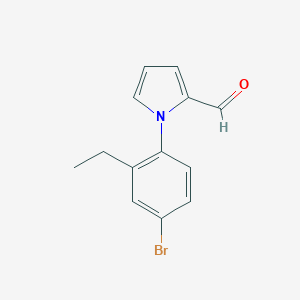
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)
